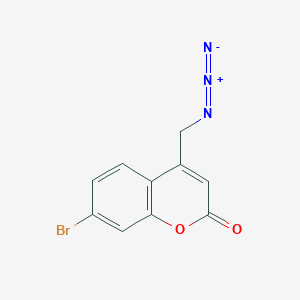
4-(azidomethyl)-7-bromo-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-7-bromo-2H-chromen-2-one is a compound that belongs to the class of azido-containing chromenones. Chromenones, also known as coumarins, are a group of organic compounds with a wide range of biological activities. The azido group in this compound introduces unique reactivity, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-7-bromo-2H-chromen-2-one typically involves the introduction of the azido group into a chromenone scaffold. One common method is the nucleophilic substitution of a halomethyl derivative with sodium azide. For example, starting from 7-bromo-4-chloromethyl-2H-chromen-2-one, the reaction with sodium azide in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures can yield the desired azido compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(Azidomethyl)-7-bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
4-(Azidomethyl)-7-bromo-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(azidomethyl)-7-bromo-2H-chromen-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound’s reactivity makes it useful in click chemistry, a method for rapidly and reliably joining molecules together.
類似化合物との比較
Similar Compounds
5-(Azidomethyl)-2H-chromen-2-one: Similar structure but without the bromine atom.
4-(Azidomethyl)-2H-chromen-2-one: Lacks the bromine substitution at the 7-position.
Uniqueness
4-(Azidomethyl)-7-bromo-2H-chromen-2-one is unique due to the presence of both the azido and bromine groups. The bromine atom can participate in additional substitution reactions, providing further functionalization opportunities. This dual reactivity makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H6BrN3O2 |
|---|---|
分子量 |
280.08 g/mol |
IUPAC名 |
4-(azidomethyl)-7-bromochromen-2-one |
InChI |
InChI=1S/C10H6BrN3O2/c11-7-1-2-8-6(5-13-14-12)3-10(15)16-9(8)4-7/h1-4H,5H2 |
InChIキー |
HIEUGVHNMDWCKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















